7,20-dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
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Overview
Description
5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with a unique fused ring structure
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce oxygen-containing functional groups into the molecule.
- Reduction : This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
- Substitution : This reaction can replace one functional group with another, often using specific reagents and conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique structure and reactivity.
- Industry : Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds:
- 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 11-methyl-5-(4-methyl-1-piperidinyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 5-{[3-(dimethylamino)propyl]amino}-11-methyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness: The uniqueness of 5,11-dimethyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one lies in its specific substitution pattern and the resulting chemical properties. This compound’s unique structure allows for specific interactions with biological targets and distinct reactivity in chemical reactions, making it valuable for various applications .
Properties
IUPAC Name |
7,20-dimethyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-10-7-8-14-15(9-10)24-18-16(14)19(23)22-17(20-18)13-6-4-3-5-12(13)11(2)21-22/h3-6,10H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQJHLFJIAUFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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